16-Deacetyl Fusidic Acid Sodium Salt
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Overview
Description
16-Deacetyl Fusidic Acid Sodium Salt is a derivative of fusidic acid, a steroidal antibiotic. It is known for its antibacterial properties and is used in various pharmaceutical applications. The compound is characterized by its molecular formula C29H47NaO5 and a molecular weight of 498.68 g/mol .
Scientific Research Applications
16-Deacetyl Fusidic Acid Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known to be an impurity of fusidic acid , which primarily targets bacterial protein synthesis .
Mode of Action
Fusidic acid works by preventing the turnover of elongation factor G (EF-G) from the ribosome, thus inhibiting protein synthesis .
Biochemical Pathways
Fusidic acid, the parent compound, affects the protein synthesis pathway in bacteria .
Result of Action
16-Deacetyl Fusidic Acid Sodium Salt is known to have antibacterial and anti-inflammatory properties, and it is often used as an anti-infective drug in the medical field . It can be used to treat certain bacterial skin infections, such as eczema and skin abscesses .
Action Environment
It is known to be stable under neutral or acidic conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
16-Deacetyl Fusidic Acid Sodium Salt interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit bacterial protein synthesis
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to stop the growth of bacteria, particularly Staphylococcus aureus, a common cause of bone infections . It influences cell function by disrupting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial cells at the molecular level. It exerts its effects by inhibiting protein synthesis, which can lead to the death of the bacteria
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in dogs, it is applied topically to the affected area every 12 hours for 5 days
Metabolic Pathways
It is known to be involved in the inhibition of bacterial protein synthesis
Transport and Distribution
It is known to be effective against bacterial infections when applied topically , suggesting that it can penetrate skin cells
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Deacetyl Fusidic Acid Sodium Salt typically involves the deacetylation of fusidic acid. This process can be achieved through hydrolysis under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of fusidic acid, followed by purification processes such as crystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Fusidic Acid: The parent compound, known for its potent antibacterial activity.
Sodium Fusidate: Another derivative of fusidic acid, used in similar applications.
Deacetylfusidic Acid: A closely related compound with similar properties.
Uniqueness: 16-Deacetyl Fusidic Acid Sodium Salt is unique due to its specific deacetylation, which can influence its solubility and bioavailability compared to other fusidic acid derivatives. This makes it particularly useful in certain pharmaceutical formulations .
Properties
IUPAC Name |
sodium;(2Z)-6-methyl-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21?,22?,23-,25-,27-,28-,29-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYUBRGRWBRNNN-GFFQJFARSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1O)C)C(C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.